1-Bromododecane-d25

Overview

Description

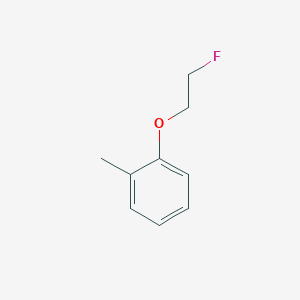

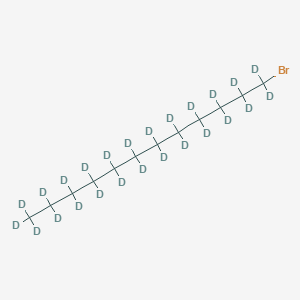

1-Bromododecane-d25 is a highly deuterated compound that is used in organic synthesis as a long chain alkylating agent . It is also known by the synonym Lauryl bromide-d25 . The linear formula of 1-Bromododecane-d25 is CD3(CD2)10CD2Br .

Synthesis Analysis

1-Bromododecane-d25 is used in organic synthesis as a long chain alkylating agent . It is used to modify the solubility and processability of organic molecules for biological applications .Molecular Structure Analysis

The molecular weight of 1-Bromododecane-d25 is 274.38 g/mol . The molecular formula is C12D25Br . The SMILES string representation of the molecule is BrC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] .Chemical Reactions Analysis

As a long chain alkylating agent, 1-Bromododecane-d25 is used to improve the lipophilicity and hydrophobicity of organic molecules for biological applications .Physical And Chemical Properties Analysis

1-Bromododecane-d25 has a refractive index of n20/D 1.458 (lit.) . It has a boiling point of 134-135 °C/6 mmHg (lit.) and a melting point of −11-−9 °C (lit.) . The density of 1-Bromododecane-d25 is 1.141 g/mL at 25 °C .Scientific Research Applications

Organic Synthesis

1-Bromododecane-d25: is extensively used in organic synthesis as a long-chain alkylating agent . Its deuterated form is particularly valuable for synthesizing compounds where isotopic labeling is required, such as in the study of reaction mechanisms or in the synthesis of molecules with specific isotopic enrichment.

Pharmaceutical Research

In pharmaceutical research, 1-Bromododecane-d25 serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) . Its deuterated nature can be exploited to trace the metabolic pathways of drugs and to understand their pharmacokinetics with greater precision.

Materials Science

The compound finds applications in materials science, particularly in modifying the solubility and processability of polymers . By acting as an alkylating agent, it can enhance the hydrophobic properties of materials, which is crucial in developing novel materials with specific characteristics.

Environmental Studies

1-Bromododecane-d25: can be used as a tracer in environmental studies to track the movement and transformation of organic compounds in ecosystems . Its stable isotopic label allows for accurate tracking without altering the chemical nature of the environment being studied.

Analytical Chemistry

In analytical chemistry, 1-Bromododecane-d25 is utilized as a standard or internal marker in various spectroscopic techniques, including NMR spectroscopy . Its deuterated form provides a non-interfering signal that is essential for accurate analysis and quantification.

Biochemistry Research

This compound is also significant in biochemistry research for studying lipid membranes and protein-lipid interactions . The deuterated version offers an advantage in neutron scattering studies, where it provides clear contrast against non-deuterated biological molecules.

Industrial Applications

Industrially, 1-Bromododecane-d25 is used in the synthesis of surfactants and detergents due to its ability to alter the lipophilicity of compounds . Its role in improving the properties of industrial chemicals makes it a valuable asset in the chemical manufacturing sector.

Isotopic Labeling Studies

Lastly, 1-Bromododecane-d25 is crucial for isotopic labeling studies, where it is used to introduce deuterium labels into molecules . This aids in the investigation of molecular structures and dynamics through techniques like mass spectrometry and vibrational spectroscopy.

Mechanism of Action

Target of Action

1-Bromododecane-d25 is a deuterium-labeled version of 1-Bromododecane . It is primarily used as a long-chain alkylating agent . Alkylating agents are a type of chemical compound that can introduce an alkyl group into other substances. This property allows 1-Bromododecane-d25 to interact with various organic molecules, improving their lipophilicity and hydrophobicity .

Pharmacokinetics

The use of deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs

Safety and Hazards

1-Bromododecane-d25 is classified as a skin irritant (Category 2) and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNBZIONSLZBU-VVZIYBSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583892 | |

| Record name | 1-Bromo(~2~H_25_)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204259-66-5 | |

| Record name | 1-Bromo(~2~H_25_)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromododecane-d25 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)